1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-
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Description
1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]- is a heterocyclic aromatic organic compound. It can be visualized as a fusion of benzene and imidazole rings. The compound appears as white, tabular crystals .
Synthesis Analysis
The synthesis of benzimidazole involves the condensation of o-phenylenediamine with formic acid or its equivalent, trimethyl orthoformate. Substituted derivatives are obtained by condensing aldehydes instead of formic acid, followed by oxidation. These derivatives find applications in various fields .
Molecular Structure Analysis
The molecular formula of 1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]- is C18H20N4 . Its molecular weight is approximately 132.16 g/mol . The compound’s structure consists of a benzimidazole core with a methyl group at position 5 and a naphthalenyloxy methyl group attached to position 2 .
Chemical Reactions Analysis
- Basicity : 1H-1,3-Benzimidazole behaves as a base, accepting protons to form a cationic species .
- Deprotonation : It can be deprotonated using stronger bases, yielding an anionic form .
- Coordination Chemistry : The imine group in benzimidazole can serve as a ligand in coordination complexes. Notably, N-ribosyl-dimethylbenzimidazole is a key component of vitamin B12 .
Physical And Chemical Properties Analysis
Safety and Hazards
- GHS Labeling : The compound is labeled with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
- Precautionary Measures : Handling precautions include avoiding inhalation, skin contact, and ingestion. Proper protective equipment and safety protocols should be followed .
properties
IUPAC Name |
6-methyl-2-(naphthalen-2-yloxymethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-13-6-9-17-18(10-13)21-19(20-17)12-22-16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBLZSIYANBRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]- |
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